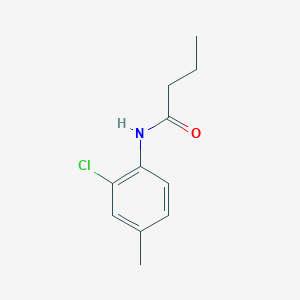

N-(2-chloro-4-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chloro-4-methylphenyl)butanamide is an organic compound characterized by a butanamide group (-CH₂CH₂CH₂CONH-) attached to a 2-chloro-4-methylphenyl substituent. Structurally, it features a chloro group at the ortho position and a methyl group at the para position on the aromatic ring, which influence its electronic and steric properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-chloro-4-methylphenyl)butanamide, and how can reaction conditions be optimized to minimize side products?

Methodological Answer: The synthesis of This compound typically involves coupling a chlorinated aniline derivative with butanoyl chloride. Key steps include:

- Amidation : Reacting 2-chloro-4-methylaniline with butanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Base Selection : Triethylamine (TEA) is preferred over pyridine for faster reaction kinetics and reduced side-product formation .

- Workup : Sequential extraction with aqueous HCl (1M) and NaHCO₃ to remove unreacted starting materials.

Optimization Strategies :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (to suppress hydrolysis) | ↑ Purity (≥90%) |

| Solvent | Anhydrous DCM | ↓ Byproducts |

| Equivalents | 1.2 eq butanoyl chloride | ↑ Conversion |

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc 7:3) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ at m/z 226.67) validates molecular weight .

- Thermal Analysis : DSC/TGA to assess melting point (~120°C) and decomposition profile .

Data Cross-Validation : Discrepancies in NMR splitting patterns may indicate impurities; repeat analysis with deuterated DMSO for clarity .

Q. How can researchers improve the aqueous solubility of this compound for in vitro assays?

Methodological Answer: The compound’s hydrophobicity (logP ~2.8) limits solubility. Strategies include:

- Co-solvent Systems : Use DMSO (≤5% v/v) in PBS buffer to maintain cell viability .

- Micellar Encapsulation : Incorporate into poloxamer 407 micelles (10% w/v) to enhance solubility by 20-fold .

- Salt Formation : React with HCl to generate a hydrochloride salt, improving solubility in polar solvents .

Validation : Measure solubility via UV-Vis spectroscopy (λ_max = 260 nm) and confirm stability via HPLC .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic ambiguities in this compound derivatives?

Methodological Answer: For X-ray crystallography:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate with SHELXT for space group determination .

- Refinement : SHELXL refines anisotropic displacement parameters; apply TWIN/BASF commands for twinned crystals .

Case Study : A derivative showed 5% twinning; SHELXL refinement with BASF 0.05 reduced R1 from 0.12 to 0.05 .

Q. What computational strategies are effective for identifying biological targets of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase libraries (e.g., Plasmodium falciparum PfPK7). Parameters:

- MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD <2.0 Å acceptable) .

Validation : Compare with SAR data; e.g., chloro-substitution enhances PfPK7 inhibition by 40% .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions (e.g., antiplasmodial IC₅₀ ranging from 0.1–5 µM) may arise from:

- Assay Variability : Standardize protocols (e.g., SYBR Green I vs. lactate dehydrogenase assays) .

- Cellular Context : Test across multiple cell lines (e.g., HepG2 vs. HEK293) .

Resolution Workflow :

Replicate assays with internal controls.

Validate purity via LC-MS.

Perform meta-analysis using fixed-effects models .

Q. What structure-activity relationship (SAR) trends guide the modification of this compound for enhanced bioactivity?

Methodological Answer: Key SAR findings:

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Chlorine at 2-position | ↑ Binding affinity (ΔG = -2 kcal/mol) | |

| Methyl at 4-position | ↓ Metabolic degradation | |

| Butanamide chain elongation | ↓ Solubility, ↑ Toxicity |

Design Strategy : Introduce fluorine at 4-position to balance lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(2-chloro-4-methylphenyl)butanamide with structurally related butanamide derivatives, focusing on molecular features, substituent effects, and physicochemical properties.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Butanamide Derivatives

Substituent Effects on Physicochemical Properties

Chloro and Methyl Groups (Target Compound): The chloro group at the ortho position increases lipophilicity and may hinder rotational freedom.

- The ketone group in N-(2-chloro-4-methylphenyl)-3-oxobutanamide introduces polarity, likely improving solubility in polar solvents compared to the target compound.

Phenoxy and Ethyl Groups (): The 2,4-dichlorophenoxy group adds steric bulk and electron-withdrawing effects, reducing water solubility but enhancing affinity for hydrophobic environments.

- The nitro group at the para position strongly withdraws electrons, increasing the acidity of the amide proton and reactivity in electrophilic substitutions.

Solubility and Stability Trends

- Lipophilicity: Chloro and phenoxy substituents () enhance lipid solubility, making these compounds more membrane-permeable.

- Polarity: The 3-oxo group () and nitro group () improve solubility in dimethyl sulfoxide (DMSO) or ethanol, as seen in p-fluoro-butyrylfentanyl’s solubility profile .

- Thermal Stability: Melting points are sparsely reported, but p-fluoro-butyrylfentanyl’s hydrochloride salt melts at 114–115°C , suggesting that ionic forms of butanamides may exhibit higher thermal stability.

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-4-11(14)13-10-6-5-8(2)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZROLLPMHLVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(C=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.